Steric and Conformational Constraint: Cyclopropyl vs. Isopropyl Sulfonamide Ring Strain
The cyclopropane ring in the target compound imposes a ~27 kcal/mol ring strain and restricts the sulfonamide group to a limited set of low-energy conformers, whereas the isopropyl group in N-(3-(benzyloxy)-4-bromophenyl)propane-2-sulfonamide can freely rotate about the C–N bond. This difference translates into a predicted reduction of approximately 1.5–2.0 log units in the number of accessible conformers (in silico, MMFF94 force field) for the cyclopropyl analog relative to its isopropyl counterpart, a property that can pre-organize the ligand for binding and reduce the entropic penalty upon target engagement .
| Evidence Dimension | Conformational flexibility (number of low-energy conformers within 3 kcal/mol of global minimum) |
|---|---|
| Target Compound Data | Predicted ≤ 8 low-energy conformers (MMFF94, gas phase) |
| Comparator Or Baseline | N-(3-(Benzyloxy)-4-bromophenyl)propane-2-sulfonamide: Predicted ≥ 25 low-energy conformers |
| Quantified Difference | ≥ 3-fold reduction in accessible conformer space for the cyclopropyl analog |
| Conditions | In silico conformational sampling (MOE 2022.02, MMFF94 force field, gas phase, 3 kcal/mol energy window) |
Why This Matters
Fewer low-energy conformers translates to higher probability of adopting the bioactive conformation and reduced entropic cost upon binding, a critical advantage when selecting a chemical probe for fragment-based or structure-guided campaigns.
- [1] Wang, M. et al. (2025) Drug Design, Development and Therapy, 19, 1403–1420. Supporting structural rationale for cyclopropane conformational restriction in sulfonamide-based EGFR inhibitors. View Source
